molecular formula C29H46O B1152002 Stigmasta-4,22-dien-3-one CAS No. 55722-32-2

Stigmasta-4,22-dien-3-one

Cat. No.: B1152002
CAS No.: 55722-32-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Stigmasta-4,22-dien-3-one

The chemical compound this compound is a naturally occurring steroidal ketone, widely distributed in the plant kingdom and structurally related to other sterols such as stigmasterol and sitosterol. It is defined by the molecular formula C$${29}$$H$${46}$$O and a molecular weight of approximately 410.7 g/mol. The compound’s structure is based on the stigmastane skeleton, which is itself a derivative of the cholestane framework but distinguished by the presence of an ethyl group at the C-24 position and double bonds at the C-4 and C-22 positions. The presence of a ketone functional group at the C-3 position further marks its identity within the steroidal family.

This compound has been isolated from a variety of botanical sources, including species such as Rhinacanthus nasutus, Pellia epiphylla, Adiantum latifolium, Cassia singueana, and Pistia stratiotes. Its occurrence is not limited to a single plant family, indicating a potentially significant role in plant metabolism and defense. The compound is typically found as a white amorphous solid, with a melting point reported in the range of 80–82 °C. Its physical and chemical properties, such as high lipophilicity and low water solubility, are consistent with other steroidal lipids.

The following sections systematically explore the historical discovery of this compound, its nomenclature and classification within the context of steroid chemistry, its broader significance as a steroidal compound, and its research importance in the field of natural product chemistry.

Historical Context and Discovery

The identification and characterization of this compound are rooted in the broader historical efforts to isolate and elucidate the structures of plant sterols and related compounds. The mid-twentieth century marked a period of intense research into phytosterols, driven by advances in chromatographic and spectroscopic techniques. The discovery of this compound can be traced to systematic phytochemical investigations aimed at cataloging the diverse array of steroids present in higher plants.

Early reports of this compound emerged from the isolation of steroidal constituents in medicinal and economically important plants. For instance, the compound was identified in the leaves of Adiantum latifolium, a fern species, through the use of chromatographic separation followed by spectroscopic analysis, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. The structure was confirmed by comparison with known literature values, establishing its identity as a tetracyclic steroidal ketone with two double bonds and a ketone at the C-3 position.

Subsequent investigations expanded the list of sources to include Cassia singueana, a Fabaceae species widely distributed in Africa and used in traditional medicine. In these studies, this compound was often isolated alongside related compounds such as stigmasterol, stigmast-4-en-3-one, and β-sitosterol, reflecting the common biosynthetic pathways shared among plant sterols. The compound was also reported in Pistia stratiotes, a species of duckweed, further highlighting its widespread occurrence in the plant kingdom.

The historical context of this compound’s discovery is thus intimately linked to the evolution of phytochemical methodologies and the expanding interest in plant-derived steroids. The compound’s identification in multiple, taxonomically diverse plant species underscores its significance as a naturally occurring steroid and sets the stage for its classification and further study.

Nomenclature and Classification

The nomenclature of this compound adheres to the conventions established for steroids and their derivatives. The systematic name reflects the core features of the molecule: the stigmastane skeleton, double bonds at the 4 and 22 positions, and a ketone group at the 3 position. The preferred IUPAC name is (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. The compound is also known by several synonyms, including (22E)-Stigmasta-4,22-dien-3-one, 4,22-stigmastadiene-3-one, and stigmastadienone.

Table 1 presents a summary of the key identifiers and structural descriptors for this compound, consolidating data from multiple chemical databases.

Table 1. Key Structural Descriptors and Identifiers for this compound

Property Value Reference
Molecular Formula C$${29}$$H$${46}$$O
Molecular Weight 410.7 g/mol
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
CAS Number 20817-72-5; 55722-32-2
InChI Key MKGZDUKUQPPHFM-LPJPOILFSA-N
SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Synonyms (22E)-Stigmasta-4,22-dien-3-one; 4,22-Stigmastadiene-3-one; Stigmastadienone

The classification of this compound places it within the stigmastanes and derivatives class of steroids, which are sterol lipids based on the stigmastane skeleton. This skeleton is itself a modification of the cholestane framework, distinguished by the addition of an ethyl group at C-24 and, in the case of this compound, double bonds at C-4 and C-22. The compound is further categorized as a steroidal ketone due to the presence of the carbonyl group at C-3.

Table 2 provides a concise overview of the physicochemical properties that are characteristic of this compound.

Table 2. Physicochemical Properties of this compound

Property Value Reference
Topological Polar Surface Area 17.10 Ų
Rotatable Bonds 5
Exact Mass 410.354866087 Da
LogP (Octanol/Water Partition) 8.5–9.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Density 1.0 ± 0.1 g/cm³
Boiling Point 503.2 ± 17.0 °C
Flash Point 262.3 ± 11.8 °C

The systematic nomenclature and classification of this compound are thus firmly established, providing a foundation for its recognition and study within the broader context of steroid chemistry.

Significance in Steroid Chemistry

This compound occupies a significant position in steroid chemistry due to its structural features and its relationship to other biologically important sterols. The stigmastane skeleton, upon which the compound is based, is a core structure in plant sterols and is closely related to cholesterol in animals and ergosterol in fungi. The presence of double bonds at the 4 and 22 positions, as well as the ketone group at C-3, distinguishes this compound from other common plant sterols such as stigmasterol and sitosterol, which typically possess a hydroxyl group at C-3 and fewer double bonds.

The compound’s structural attributes confer specific reactivity and functional roles within both plant metabolism and synthetic organic chemistry. The double bonds at C-4 and C-22 are sites of chemical modification, enabling further derivatization or transformation into other bioactive molecules. The ketone functionality at C-3 is a key feature that influences the compound’s chemical reactivity and its interaction with biological targets.

This compound is often considered a biosynthetic or metabolic intermediate in the transformation of plant sterols. For example, it can be produced via the oxidation of stigmasterol, a process that is of interest both in natural biosynthetic pathways and in laboratory synthesis. The compound’s ability to participate in such transformations highlights its utility as a scaffold for the synthesis of other steroids and its importance in elucidating the biosynthetic routes of plant sterols.

In the context of analytical and structural chemistry, this compound serves as a reference compound for the identification and characterization of related steroids. Its spectroscopic signatures, including NMR, IR, and mass spectrometric data, provide benchmarks for the elucidation of unknown steroidal compounds in plant extracts. Table 3 summarizes the key spectroscopic data reported for this compound, illustrating its diagnostic features.

Table 3. Spectroscopic Data for this compound

Technique Key Observations Reference
IR Spectroscopy Absorption peaks at 2929–2867 cm$$^{-1}$$ (Csp$$^3$$-H), 1708 cm$$^{-1}$$ (C=O), 1453 cm$$^{-1}$$ (C=C), 1376–1307 cm$$^{-1}$$ (C–O), 958–907 cm$$^{-1}$$ (CH$$_3$$)
$$^{13}$$C NMR 29 carbons: 6 methyls, 9 methylenes, 11 methines, 3 quaternary carbons; olefinic carbons at δC 123.7 (C-4), 138.1 (C-22), 129.4 (C-23); methine carbon at δC 71.5 (C-3)
Mass Spectrometry Molecular ion peak at m/z 410 (C$${29}$$H$${46}$$O)

The significance of this compound in steroid chemistry is thus multifaceted, encompassing its role as a structural variant of plant sterols, its function as a biosynthetic intermediate, and its utility as a reference compound in analytical studies.

Research Importance in Natural Product Chemistry

The research importance of this compound in natural product chemistry is underscored by its occurrence in a wide range of plant species, its role as a chemotaxonomic marker, and its potential biological activities. The compound has been isolated from diverse botanical sources, including medicinal plants such as Rhinacanthus nasutus, Adiantum latifolium, Cassia singueana, and Pistia stratiotes. Its presence in these species highlights its relevance in phytochemical investigations aimed at understanding plant metabolism, defense mechanisms, and the biosynthesis of secondary metabolites.

Phytochemical studies have utilized this compound as a marker compound for the identification and classification of plant extracts. Its distinctive spectroscopic and chromatographic properties facilitate its detection and quantification in complex mixtures, aiding in the standardization and quality control of herbal preparations. The compound’s occurrence alongside other sterols such as stigmasterol and sitosterol provides insights into the metabolic pathways operating within plant tissues and enables comparative studies across different taxa.

In addition to its utility as a chemotaxonomic marker, this compound has attracted interest for its potential biological activities. While direct studies on the compound’s pharmacological properties are limited, its structural similarity to other bioactive steroids suggests possible roles in modulating biological processes. For example, related compounds have demonstrated antioxidant, anti-inflammatory, and cytotoxic activities, prompting further investigation into the bioactivity of this compound. In silico studies have indicated potential interactions with viral proteins and cellular pathways, although experimental validation remains an area of ongoing research.

The compound’s research importance is further reflected in its application as a starting material or intermediate in synthetic organic chemistry. Its well-defined structure and functional groups make it an attractive scaffold for the synthesis of analogs and derivatives, expanding the repertoire of steroidal compounds available for biological evaluation. The ability to obtain this compound through both natural extraction and chemical synthesis enhances its accessibility for research purposes.

Table 4 summarizes selected plant sources from which this compound has been isolated, illustrating its distribution and relevance in natural product chemistry.

Table 4. Selected Plant Sources of this compound

Plant Species Family Reference
Rhinacanthus nasutus Acanthaceae
Adiantum latifolium Adiantaceae
Cassia singueana Fabaceae
Pistia stratiotes Araceae
Pellia epiphylla Pellaceae
Litsea sericea Lauraceae

The research importance of this compound is thus anchored in its widespread occurrence, its utility as a chemotaxonomic and analytical marker, and its potential as a scaffold for the development of new bioactive compounds.

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGZDUKUQPPHFM-LPJPOILFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20817-72-5
Record name Stigmasta-4,22-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

The Fernholz-Stavely Six-Step Process (1939)

The first documented synthesis of stigmasta-4,22-dien-3-one was reported by Fernholz and Stavely in 1939, involving a laborious six-step sequence:

  • Acetylation : Stigmasterol → Stigmasteryl acetate

  • Bromination : Addition of bromine to form β-acetoxy-5,6,22,23-tetrabromostigmastane

  • Dehydrohalogenation : Sodium iodide treatment yields 3-acetoxy-22,23-dibromo-5-stigmastene

  • Saponification : Alkaline hydrolysis produces 3-hydroxy-22,23-dibromo-5-stigmastene

  • Oppenauer Oxidation : Aluminum tert-butoxide in acetone converts the diol to 22,23-dibromo-5-stigmastene-3-one

  • Debromination : Zinc-acetic acid reduction yields final product

This method suffered from multiple drawbacks:

  • Cumulative yield losses across six steps (estimated <20% overall)

  • Use of hazardous bromine gas and explosive sodium iodide

  • High-cost reagents like cyclohexanone for Oppenauer oxidation

Pederson-Ott Chromic Acid Modification (1950s)

Pederson and Ott streamlined the process by eliminating the Oppenauer step through direct chromic acid oxidation of 3-hydroxy-5,6,22,23-tetrabromostigmastane. While reducing the step count, this introduced new challenges:

  • Chromium(VI) toxicity and environmental concerns

  • Required strict temperature control (-10°C to 0°C) to prevent over-oxidation

  • Residual chromium contamination complicating purification

Modern Single-Step Oxidation with Manganese Dioxide

Reaction Mechanism and Optimization

The patent US2890226A (1959) details a breakthrough method using activated manganese dioxide (MnO₂) for direct oxidation of stigmasterol. The reaction proceeds via a radical mechanism:

  • Solubilization : Stigmasterol dissolved in chlorinated solvent (CCl₄, CHCl₃, CH₂Cl₂)

  • Oxidation : MnO₂ abstracts the 3β-hydrogen, forming a carbonyl group

  • Workup : Filtration removes spent MnO₂, followed by solvent evaporation

Critical Parameters :

FactorOptimal RangeEffect on Yield
MnO₂ ActivityFreshly prepared↑ 30-40%
Temperature20-80°C↑ Reaction Rate
Solvent PolarityLow (CCl₄ > CHCl₃)↑ Selectivity
Reaction Time4-24 hours↑ Conversion

Advantages Over Prior Methods :

  • Single-step conversion (vs. 6 steps previously)

  • Recoverable Catalyst : Spent MnO₂ can be regenerated via calcination

  • Non-flammable Solvents : Enables safer large-scale operations

  • Broad Substrate Scope : Adaptable to other 3-hydroxy-Δ⁵-steroids (e.g., pregnenolone → progesterone)

Industrial-Scale Protocol

Adapted from Example 1 of US2890226A:

Materials :

  • Stigmasterol (1.0 kg, 2.17 mol)

  • Activated MnO₂ (2.5 kg, 28.7 mol)

  • Chloroform (10 L)

Procedure :

  • Charge reactor with chloroform and stigmasterol, heat to 40°C with stirring

  • Add MnO₂ portion-wise over 2 hours to control exotherm

  • Maintain at 60±5°C for 18 hours (monitor by TLC)

  • Filter through Celite bed, wash cake with warm chloroform

  • Concentrate filtrate under reduced pressure

  • Recrystallize residue from hexane/acetone (3:1)

Yield : 82-85% (literature value) vs. 45-50% for Oppenauer route

Comparative Analysis of Synthetic Methods

ParameterFernholz-Stavely (1939)Pederson-Ott (1950s)MnO₂ Oxidation (1959)
Steps641
Hazardous ReagentsBr₂, NaI, Zn/AcOHCrO₃None
Solvent CostHigh (cyclohexanone)ModerateLow (CCl₄)
Typical Yield18-22%35-40%80-85%
ScalabilityLab-scale onlyPilot plantIndustrial

Key Findings :

  • MnO₂ method reduces raw material costs by 60% compared to earlier routes

  • Chlorinated solvents enable continuous processing (vs. batch-wise Oppenauer)

  • Catalyst reuse for ≥5 cycles without significant activity loss

Chemical Reactions Analysis

Types of Reactions: Stigmasta-4,22-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

Stigmasta-4,22-dien-3-one exhibits several biological activities that make it a subject of interest in various fields:

  • Cytotoxic Effects : The compound has shown significant cytotoxicity against cancer cell lines, particularly the human HT1080 tumoral cell line, with an IC50 value of 0.3 mM .

    Table 1: Cytotoxicity of this compound
    Cell LineIC50 (mM)
    HT10800.3
    Other Tumor CellsVaries
  • Antimicrobial Activity : Studies have demonstrated its antibacterial effects against pathogens such as Salmonella and Escherichia coli, suggesting its potential for treating bacterial infections .

Antitubercular Activity

In silico studies indicate that this compound interacts effectively with proteins associated with Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent . This interaction suggests a mechanism that could inhibit the growth of tuberculosis-causing bacteria.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a potential additive in food and pharmaceutical products .

Case Studies and Research Findings

Several studies have reinforced the therapeutic potential of this compound:

  • Antiplasmodial Activity : Research evaluating various compounds for their effects against Plasmodium falciparum included this compound, indicating its relevance in malaria research .
  • Cytotoxicity Against Cancer Cells : A study focused on phytosterols found that this compound significantly inhibited cancer cell growth, supporting its use in anticancer therapies .

Comparison with Similar Compounds

Key Structural Insights :

  • The position of double bonds (e.g., Δ4 vs. Δ5) and functional groups (3-ketone vs. 3β-hydroxyl) significantly influence bioactivity. For example, stigmasterol (3β-hydroxyl) lacks the ketone group, reducing its polarity compared to this compound .
  • Hydroxylation at position 6 (e.g., 6β-hydroxythis compound) enhances molecular interactions with biological targets, such as enzymes or receptors .

Functional Comparison

Compound Name Key Bioactivities Mechanism/Application Notes
This compound - Platelet aggregation inhibition Binds to PIK3R1 protein via hydrogen bonds
- Antimicrobial activity Effective against Gram-negative bacteria
- Antioxidant activity Scavenges DPPH and ABTS radicals
Stigmasterol - Anti-inflammatory Modulates lipid metabolism
Stigmasta-4,25-dien-3-one - Cytotoxic effects Under investigation for anticancer use
6β-Hydroxythis compound - Antifungal Active against Aspergillus niger
Stigmasta-5,22-dien-3-one - Molecular docking studies Interacts with ARG-358 and SER-361 residues

Functional Insights :

  • Antimicrobial efficacy varies with substituents: this compound shows broader activity against Gram-negative bacteria compared to 6β-hydroxylated derivatives, which are more effective against fungi .

Biological Activity

Stigmasta-4,22-dien-3-one is a steroidal compound derived from stigmasterol, characterized by a double bond between carbon atoms 4 and 22 and a ketone functional group at carbon 3. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antitumor, antitubercular, and antiviral properties. Below is a detailed examination of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C29H46O
  • Molecular Weight : 426.68 g/mol
  • Classification : Phytosterol

Biological Activities

This compound exhibits several notable biological activities:

1. Antitumor Activity

Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against the human HT1080 fibrosarcoma cell line, suggesting potential as an anticancer agent.

2. Antitubercular Properties

The compound has been identified as an antitubercular agent, demonstrating efficacy against Mycobacterium tuberculosis. In vitro studies have shown that it inhibits the growth of this bacterium, making it a candidate for further development in tuberculosis treatment .

3. Antiviral Activity

In silico molecular docking studies reveal that this compound interacts with viral proteins associated with infections such as hepatitis B virus (HBV). These interactions suggest its potential as a therapeutic agent against viral infections .

The mechanism of action for this compound involves:

  • Cytotoxicity : Induction of apoptosis in cancer cells through various biochemical pathways.
  • Binding Affinity : High binding energy with envelope proteins (e.g., VP28, VP26) of viruses, which may inhibit their replication .

Comparative Analysis with Related Compounds

This compound can be compared with other phytosterols based on their biological activities:

Compound NameMolecular FormulaKey Features
StigmasterolC29H50OPrecursor; common in plant oils
Beta-SitosterolC29H50OKnown for cholesterol-lowering effects
CampesterolC28H46OInvolved in membrane fluidity
CholesterolC27H46OEssential for cell membranes; health risks when elevated

This compound is distinguished by its specific structural features that contribute to its unique biological activities not fully shared by its analogs.

Study on Cytotoxicity

A study conducted on the human HT1080 cell line demonstrated that this compound induces cell death through apoptosis mechanisms. The IC50 value was determined to be approximately 20 µM, indicating significant potency against tumor cells .

Antiviral Efficacy

In another study focusing on HBV-infected cells, this compound exhibited an IC50 value of 15 µM against HBV DNA replication. This suggests its potential utility in treating viral hepatitis .

Q & A

Basic Research Questions

Q. What are the established methods for isolating Stigmasta-4,22-dien-3-one from plant sources, and how do extraction solvents impact yield and purity?

  • Answer : this compound is commonly isolated via column chromatography using silica gel, followed by purification with preparative TLC or HPLC. Polar solvents like methanol or ethanol are effective for initial extraction, but non-polar solvents (e.g., hexane) may improve selectivity for steroidal compounds. For example, in Polygonum viscosum, a sequential extraction with methanol and chloroform yielded 0.2% pure compound after silica gel chromatography . Purity validation via HPLC (≥96%) and NMR is critical to avoid co-eluting contaminants .

Q. How should this compound be stored to maintain stability in long-term studies, and what degradation markers should be monitored?

  • Answer : Store at 2–8°C in airtight, light-protected containers to prevent oxidation. Degradation is indicated by shifts in NMR peaks (e.g., loss of olefinic proton signals at δ 5.3–5.5 ppm) or new HPLC retention times. Periodic purity checks using TLC (chloroform:methanol 9:1) and mass spectrometry (monitoring m/z 410.67 [M+H]+) are recommended .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are spectral contradictions resolved?

  • Answer : 1D/2D NMR (1H, 13C, COSY, HMBC) and IR (C=O stretch at ~1700 cm⁻¹) are critical. For example, HMBC correlations between the C-3 ketone (δ 209 ppm) and H-2/H-4 protons confirm the Δ4,22-diene system. Discrepancies in molecular formulas (e.g., C29H46O vs. C29H44O) may arise from misannotation; cross-validation with high-resolution mass spectrometry (HRMS) is necessary .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for this compound, such as variable anticancer effects across cell lines?

  • Answer : Contradictions may stem from cell-specific uptake mechanisms or assay conditions. For instance, in Nelumbo nucifera, the compound showed IC50 values of 12 µM (melanoma) vs. >50 µM (gastric cancer). Standardize assays using synchronized cell cycles, controlled serum levels, and validated cytotoxicity markers (e.g., MTT/WST-1). Include positive controls (e.g., doxorubicin) and replicate across independent labs .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Answer : Focus on modifying the Δ22 double bond or C-3 ketone. Semi-synthetic approaches using stigmasterol (precursor) via Jones oxidation or microbial biotransformation (e.g., Rhizopus arrhizus) can yield derivatives. Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient). SAR studies should prioritize derivatives with enhanced logP values (2.5–4.0) for membrane permeability .

Q. How do researchers resolve discrepancies in reported molecular weights or spectral data for this compound across databases?

  • Answer : Cross-reference HRMS data (observed m/z 410.67 [M+H]+ vs. theoretical 410.67) and crystallographic data (if available). For example, a reported density of 0.98 g/cm³ and melting point (119–120°C) should align with experimental values. Discrepancies in NMR shifts (e.g., δ 5.35 ppm for H-22 vs. δ 5.28) may indicate solvent effects (CDCl3 vs. DMSO) .

Methodological Notes

  • Purity Validation : Always pair HPLC with NMR (e.g., absence of extraneous proton integrals) to confirm ≥95% purity .
  • Bioassay Design : Include dose-response curves (0.1–100 µM) and mechanistic studies (e.g., ROS detection) to differentiate cytotoxic vs. cytostatic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.